1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
This compound is a pyrrolopyrazine derivative. Pyrrolopyrazines are a class of compounds containing a pyrrolopyrazine moiety, which consists of a pyrrole ring fused to a pyrazine ring . The presence of the bromophenyl and m-tolyl groups suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrrolopyrazine core with a bromophenyl group attached at one position and an m-tolyl group attached at the nitrogen .Chemical Reactions Analysis
As a pyrrolopyrazine derivative, this compound could potentially participate in a variety of chemical reactions. The bromine atom on the phenyl ring, for example, might make it a good candidate for further functionalization via nucleophilic aromatic substitution reactions .Scientific Research Applications
Anticancer Activity : A study by Seo et al. (2019) explored the synthesis of compounds with the dihydropyrrolo[1,2-a]pyrazine ring and found that these compounds exhibited potent anticancer activity in prostate cancer and breast cancer cells. They demonstrated that a specific derivative significantly inhibited cell viability and induced apoptosis in cancer cells (Seo et al., 2019).
Synthesis of Novel Compounds : Gad-Elkareem et al. (2011) researched the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives using a compound related to dihydropyrrolo[1,2-a]pyrazine. This study focused on the chemical synthesis and potential antimicrobial activities of these novel compounds (Gad-Elkareem et al., 2011).
Antimicrobial Evaluation : Altalbawy (2013) synthesized bis-α,β-unsaturated ketones, nicotinonitrile, dihydropyridine-carbonitrile, thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives. These compounds were evaluated for their antimicrobial properties, showcasing the potential of dihydropyrrolo[1,2-a]pyrazine derivatives in antimicrobial applications (Altalbawy, 2013).
Cytotoxicity in Cancer Cells : Hassan et al. (2014) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and assessed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential application in cancer therapy (Hassan et al., 2014).
Electronics and Nonlinear Optical Properties : Ahmad et al. (2021) synthesized 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and explored their electronic and nonlinear optical properties through DFT calculations. This indicates potential applications in material sciences, especially in the area of electronics and optics (Ahmad et al., 2021).
Safety And Hazards
Future Directions
Future research on this compound could involve exploring its potential bioactive properties, given the interest in pyrrolopyrazine derivatives in medicinal chemistry. Additionally, further synthetic work could explore the range of functional groups that can be added to the bromophenyl and m-tolyl positions .
properties
IUPAC Name |
1-(4-bromophenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O/c1-15-4-2-5-18(14-15)23-21(26)25-13-12-24-11-3-6-19(24)20(25)16-7-9-17(22)10-8-16/h2-11,14,20H,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQWFIQXRKGSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide |
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